PARP1 Binding Affinity Comparison
SK-575-Neg maintains high-affinity binding to PARP1, comparable to the active degrader SK-575. In a PARP1 enzymatic assay, SK-575-Neg exhibited an IC₅₀ of 2.64 nM, versus 2.30 nM for SK-575, a difference of only 0.34 nM . This near-equivalent binding confirms that the methylation modification does not disrupt target engagement, validating SK-575-Neg as a genuine binding control.
| Evidence Dimension | PARP1 Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.64 nM |
| Comparator Or Baseline | SK-575: IC₅₀ = 2.30 nM |
| Quantified Difference | Δ = 0.34 nM (∼15% higher IC₅₀) |
| Conditions | PARP1 enzymatic assay (reported in J. Med. Chem. 2020 and vendor datasheets) |
Why This Matters
This data assures researchers that SK-575-Neg engages the same target with nearly identical potency, making it a rigorous control for target-binding experiments.
